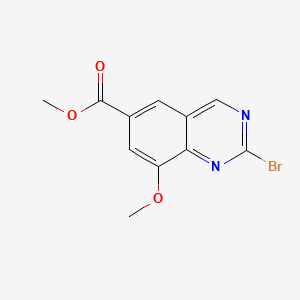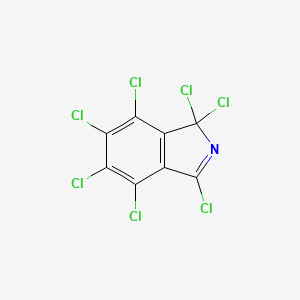
1H-Isoindole, 1,1,3,4,5,6,7-heptachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole, 1,1,3,4,5,6,7-heptachloro- is a chlorinated derivative of isoindole, a heterocyclic compound consisting of a benzene ring fused with a pyrrole ring
Méthodes De Préparation
The synthesis of 1H-Isoindole, 1,1,3,4,5,6,7-heptachloro- typically involves the chlorination of isoindole derivatives. One common method is the reaction of isoindole with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired level of chlorination .
Industrial production methods for this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas and ensure the safety of the operation. The purity of the final product is typically verified using techniques such as gas chromatography and mass spectrometry.
Analyse Des Réactions Chimiques
1H-Isoindole, 1,1,3,4,5,6,7-heptachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can convert the chlorinated isoindole to less chlorinated derivatives or even to the parent isoindole.
Substitution: Nucleophilic substitution reactions can replace one or more chlorine atoms with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields isoindole-1,3-dione derivatives, while reduction can produce a range of partially or fully dechlorinated isoindoles.
Applications De Recherche Scientifique
1H-Isoindole, 1,1,3,4,5,6,7-heptachloro- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Isoindole, 1,1,3,4,5,6,7-heptachloro- involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its action include oxidative stress pathways, where it can act as a reactive oxygen species scavenger .
Comparaison Avec Des Composés Similaires
1H-Isoindole, 1,1,3,4,5,6,7-heptachloro- can be compared with other chlorinated isoindole derivatives, such as:
1H-Isoindole, 1,1,3,4,5,6-hexachloro-: This compound has one less chlorine atom and exhibits slightly different reactivity and applications.
1H-Isoindole, 1,1,3,4,5,6,7,8-octachloro-: With one additional chlorine atom, this compound is even more reactive and has distinct uses in industrial applications.
The uniqueness of 1H-Isoindole, 1,1,3,4,5,6,7-heptachloro- lies in its specific degree of chlorination, which balances reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
52135-26-9 |
|---|---|
Formule moléculaire |
C8Cl7N |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
1,1,3,4,5,6,7-heptachloroisoindole |
InChI |
InChI=1S/C8Cl7N/c9-3-1-2(4(10)6(12)5(3)11)8(14,15)16-7(1)13 |
Clé InChI |
FXRBYDKQFPIWTH-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(N=C2Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


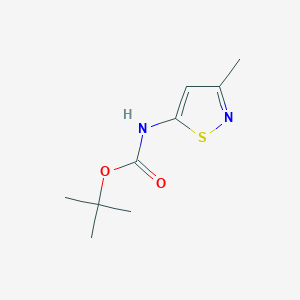

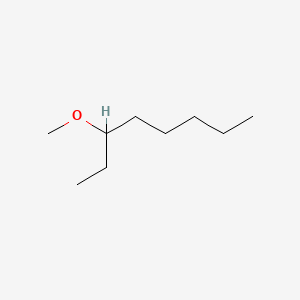
![6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one](/img/structure/B13943952.png)
![4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol](/img/structure/B13943958.png)
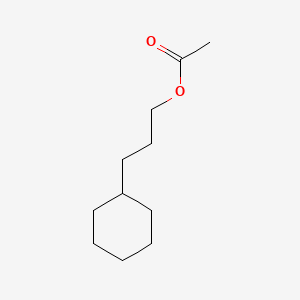
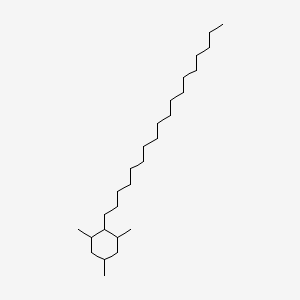
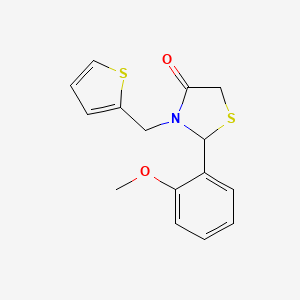
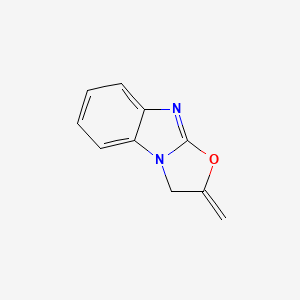

![ethyl 3-[(4-iodophenyl)methoxycarbonyloxy]butanoate](/img/structure/B13943976.png)


